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molecular formula C5H6N2O2S B019365 Methyl 2-aminothiazole-4-carboxylate CAS No. 118452-04-3

Methyl 2-aminothiazole-4-carboxylate

Cat. No. B019365
M. Wt: 158.18 g/mol
InChI Key: WYVZZWKIKAKUKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07427635B2

Procedure details

2-Amino-thiazole-4-carboxylic acid ethyl ester (38 g) (prepared as described in Example 4) in methanol (400 mL) was cooled in an ice bath and to it was added 25% sodium methoxide over 0.5 hours. The ice bath was removed after 0.5 hours. A small amount of isoluble material was removed by filtration and to the yellow solution was added saturated aqueous ammonium chloride and the reaction mixture concentrated to remove excess methanol. The mixture was basified to pH=9.0 with saturated aqueous sodium bicarbonate and extracted with 1:1 ether/tetrahydrofuran (3×200 mL). The combined organic extracts were washed with water. The organic solution was dried over sodium sulfate and concentrated to give a pale yellow solid which still contained some residual solvent. The solid was suspended in hexanes, filtered on a 5.5 cm funnel then dried in vacuo to give 2-amino-thiazole-4-carboxylic acid methyl ester (15.6 g) as a pale yellow solid.
Name
2-Amino-thiazole-4-carboxylic acid ethyl ester
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC1C=CC([C@@H]2C(=O)N([C@@H]([C@H](C3C=CC=CC=3)C)C([NH:18][C:19]3[S:20][CH:21]=[C:22]([C:24](=[O:27])CC)[N:23]=3)=O)C(=O)N2)=CC=1.[CH3:37][O-:38].[Na+]>CO>[CH3:37][O:38][C:24]([C:22]1[N:23]=[C:19]([NH2:18])[S:20][CH:21]=1)=[O:27] |f:1.2|

Inputs

Step One
Name
2-Amino-thiazole-4-carboxylic acid ethyl ester
Quantity
38 g
Type
reactant
Smiles
COC1=CC=C(C=C1)[C@H]1NC(N(C1=O)[C@H](C(=O)NC=1SC=C(N1)C(CC)=O)[C@@H](C)C1=CC=CC=C1)=O
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed after 0.5 hours
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
A small amount of isoluble material was removed by filtration and to the yellow solution
ADDITION
Type
ADDITION
Details
was added saturated aqueous ammonium chloride
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture concentrated
CUSTOM
Type
CUSTOM
Details
to remove excess methanol
EXTRACTION
Type
EXTRACTION
Details
extracted with 1:1 ether/tetrahydrofuran (3×200 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a pale yellow solid which
FILTRATION
Type
FILTRATION
Details
filtered on a 5.5 cm funnel
CUSTOM
Type
CUSTOM
Details
then dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1N=C(SC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 15.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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